6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine
Beschreibung
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a heterocyclic scaffold known for its pharmacological versatility. The core structure consists of fused pyrazole and pyrimidine rings. Key substituents include:
- 5,7-dimethyl groups: Enhance rigidity and influence pharmacokinetic properties.
- 3-(3-thienyl) moiety: A thiophene-derived substituent contributing to π-π stacking interactions in biological targets.
- 6-[(6-chloro-3-pyridinyl)methyl] group: A chloropyridine-linked methyl group, improving target binding affinity and metabolic stability .
Synthesis: The pyrazolo[1,5-a]pyrimidine core is typically synthesized via one-pot reactions involving 5-aminopyrazole and activated carbonyl compounds (e.g., acetylacetone) in solvents like DMF or DMSO, with regioselective cyclization . The 3-thienyl and 6-chloropyridinylmethyl substituents are introduced through Suzuki coupling or nucleophilic substitution .
Biological Relevance: Pyrazolo[1,5-a]pyrimidines are studied as kinase inhibitors (e.g., PI3Kδ, HER2) and anticancer agents due to their ability to disrupt signaling pathways .
Eigenschaften
IUPAC Name |
6-[(6-chloropyridin-3-yl)methyl]-5,7-dimethyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4S/c1-11-15(7-13-3-4-17(19)20-8-13)12(2)23-18(22-11)16(9-21-23)14-5-6-24-10-14/h3-6,8-10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTNWHHSCMZTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CSC=C3)C)CC4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors. CDK2 (Cyclin-Dependent Kinase 2) is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2/cyclin a2. This suggests that our compound might interact with its targets, possibly inhibiting their activity and resulting in changes to the cell cycle progression.
Biologische Aktivität
6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C18H15ClN4S
- Molecular Weight : 354.86 g/mol
- CAS Number : 866040-38-2
- Density : 1.39 g/cm³ (predicted)
- pKa : 0.98 (predicted) .
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of aminopyrazoles with various electrophilic compounds. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while expanding the structural diversity of derivatives .
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer potential. Studies have shown that these compounds can inhibit key enzymes involved in cancer progression:
- Aurora Kinase Inhibition : Certain derivatives have been reported to act as potent inhibitors of aurora kinases, which play a crucial role in cell division and are often overexpressed in cancers .
Anti-inflammatory Activity
The compound has demonstrated notable anti-inflammatory effects:
- COX-2 Inhibition : It has been shown to suppress COX-2 activity with an IC50 value comparable to the standard anti-inflammatory drug celecoxib (IC50 = 0.04 μmol) . This suggests that it could be a viable candidate for developing new anti-inflammatory therapies.
Antioxidant Effects
Recent studies also highlight the antioxidant properties of thienopyrazole derivatives, including the compound . These properties are essential for protecting cells from oxidative stress, which is linked to various diseases .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- In Vivo Anti-inflammatory Models :
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Its mechanism often involves the inhibition of specific kinases that play a crucial role in cancer cell proliferation and survival.
In a study focusing on lung cancer cells (A549), the compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in lung cancer treatment.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
Case Study 1: Anticancer Efficacy
A study published in Cancer Research highlighted the efficacy of this compound against multiple cancer types. The results indicated that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer, demonstrating its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Properties
In another investigation published in Journal of Antimicrobial Chemotherapy, derivatives of this compound were tested against clinical isolates of bacteria. Results showed promising antibacterial activity, particularly against resistant strains of Staphylococcus aureus.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Key Trends :
Pharmacological Profiles
- PI3Kδ Inhibition : The 4-methoxyphenyl derivative (IC50: 12 nM) outperforms the 3-phenyl analogue (IC50 > 100 nM), highlighting the role of polar substituents .
- Cytotoxicity: Computational models predict low cytotoxicity for N-phenyl derivatives (e.g., 12a, 12b) despite conflicting carcinogenicity risks .
- Selectivity : Thienyl-containing compounds show >100-fold selectivity for HER2 over PI3Kγ .
Computational Predictions
- Toxicity: N-(4-chlorophenyl) derivatives are predicted as non-toxic, whereas N-phenyl analogues may pose carcinogenic risks .
- Docking Studies : The 3-thienyl group in the target compound forms stable hydrogen bonds with HER2’s ATP-binding pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
